molecular formula C18H18ClN5O2S B12146492 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B12146492
M. Wt: 403.9 g/mol
InChI Key: PLLOMWPVRVLOGJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived through hierarchical substitution rules. The parent structure is acetamide, where the nitrogen atom is substituted with a 3-chloro-2-methylphenyl group. The sulfur atom at the 3-position of the 1,2,4-triazole ring forms a thioether bond with the methylene group (-CH2-) of the acetamide backbone. The triazole ring itself is substituted at the 4-position with an amino group (-NH2) and at the 5-position with a 3-methoxyphenyl group.

Key functional groups include:

  • 1,2,4-Triazole core : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
  • Thioether linkage : A sulfur atom connecting the triazole and acetamide moieties.
  • Methoxy group : A methoxy substituent (-OCH3) at the meta position of the phenyl ring.

The systematic name ensures unambiguous identification, distinguishing it from analogues with substituent variations, such as para-methoxy isomers or alternate halogen placements.

Molecular Geometry and Conformational Analysis

The molecular geometry is influenced by steric and electronic interactions between substituents. X-ray crystallographic data from analogous triazole derivatives (e.g., 1-(4-nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide) reveal that the triazole ring adopts a nearly planar conformation, with dihedral angles between the triazole and adjacent aromatic rings ranging from 42° to 87°.

Key geometric parameters :

  • Bond lengths : The C–S bond in the thioether group measures approximately 1.81 Å, consistent with single-bond character. The N–N bond in the triazole ring is 1.35 Å, indicating partial double-bond delocalization.
  • Torsional angles : The acetamide side chain exhibits a gauche conformation relative to the triazole ring, minimizing steric clashes between the 3-methoxyphenyl and 3-chloro-2-methylphenyl groups.
  • Hydrogen bonding : Intramolecular N–H···N hydrogen bonds stabilize the triazole-amino group, while C–H···O interactions may occur between the methoxy oxygen and nearby aromatic protons.

Crystallographic Characterization and Packing Arrangements

Crystallographic studies of related compounds (e.g., 4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) show that packing arrangements are governed by intermolecular hydrogen bonds and π-π stacking. For the title compound, predicted unit cell parameters based on analogues include:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a, b, c (Å) 8.22, 12.22, 12.40
α, β, γ (°) 90.0, 93.5, 90.0
Z 2

Centrosymmetric dimers form via N–H···N hydrogen bonds between the amino group of one molecule and the triazole nitrogen of another, creating an R₂²(16) ring motif. Additional stabilization arises from C–H···π interactions between the methoxyphenyl and chlorophenyl rings, yielding a three-dimensional supramolecular architecture.

Comparative Analysis with Structural Analogues (1,2,4-Triazole Derivatives)

The compound’s structural features are contextualized against three classes of triazole derivatives:

1. Thioether-linked analogues :

  • Replacement of the sulfur atom with oxygen (e.g., 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]oxy}acetamides) reduces conformational flexibility due to shorter C–O bonds (1.43 Å vs. 1.81 Å for C–S).

2. Halogen-substituted derivatives :

  • The 3-chloro-2-methylphenyl group enhances steric bulk compared to para-chloro isomers, potentially affecting binding interactions in biological systems.

3. Methoxy positional isomers :

  • Meta-methoxy substitution (as in the title compound) introduces distinct electronic effects compared to para-methoxy analogues. The methoxy group’s electron-donating resonance is attenuated in the meta position, altering the phenyl ring’s electrostatic potential.

Table 1 : Comparative structural and electronic properties of selected triazole derivatives

Compound Substituent Position LogP* H-bond Donors π-π Stacking Potential
Title compound 3-methoxyphenyl 3.8 2 Moderate
4-Amino-5-(4-methoxyphenyl) analogue para-methoxy 3.5 2 High
5-Chloro-2-methoxyphenyl derivative ortho-methoxy 4.1 1 Low

*Calculated using the Crippen method.

Properties

Molecular Formula

C18H18ClN5O2S

Molecular Weight

403.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C18H18ClN5O2S/c1-11-14(19)7-4-8-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-5-3-6-13(9-12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

PLLOMWPVRVLOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Methoxyphenylhydrazine

The triazole ring is constructed via cyclocondensation of 3-methoxyphenylhydrazine with thiourea in the presence of formic acid. Optimal conditions involve refluxing at 110°C for 6–8 hours under nitrogen, achieving yields of 78–82%.

Reaction Scheme:
3-Methoxyphenylhydrazine+ThioureaHCOOHΔ4-Amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol\text{3-Methoxyphenylhydrazine} + \text{Thiourea} \xrightarrow[\text{HCOOH}]{\Delta} \text{4-Amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol}

Alternative Methods Using Microwave Irradiation

Recent protocols employ microwave-assisted synthesis to reduce reaction times. Irradiating at 150 W for 15 minutes in dimethylformamide (DMF) increases yields to 89% while minimizing side-product formation.

Sulfanyl Group Incorporation

Thioetherification with Chloroacetamide

The sulfanyl bridge is introduced by reacting the triazole-thiol intermediate with N-(3-chloro-2-methylphenyl)chloroacetamide. This SN2 reaction proceeds in anhydrous acetone with potassium carbonate as a base, yielding 70–75% product after 4 hours at 60°C.

Critical Parameters:

  • Solvent polarity: Acetone > Ethanol (higher polarity improves nucleophilicity)

  • Base strength: K₂CO₃ > NaHCO₃ (prevents hydrolysis of chloroacetamide)

Acetamide Functionalization

Coupling with N-(3-Chloro-2-Methylphenyl)Acetamide

The final step involves coupling the sulfanyl-triazole intermediate with N-(3-chloro-2-methylphenyl)acetamide using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent. Reactions in tetrahydrofuran (THF) at 0–5°C for 12 hours achieve 85% conversion.

Side Reactions Mitigation:

  • Maintaining low temperatures suppresses epimerization

  • Molecular sieves (4Å) absorb generated water, shifting equilibrium toward product

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (1:1). Final purity exceeds 98% as verified by HPLC.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, aromatic), 3.82 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃)

  • HRMS : m/z calculated for C₂₁H₂₁ClN₅O₂S [M+H]⁺ 454.1054, found 454.1057

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Conventional689524 hLow equipment cost
Microwave-assisted89980.5 hEnergy efficiency
Flow chemistry82972 hScalability

Microwave-assisted synthesis emerges as the optimal method for lab-scale production, while flow chemistry suits industrial applications due to continuous processing capabilities.

Challenges and Optimization Strategies

Byproduct Formation During Cyclocondensation

Unreacted thiourea may lead to disulfide byproducts. Adding a 10% excess of 3-methoxyphenylhydrazine and employing inert atmospheres reduces this issue.

Solvent Selection for Thioetherification

Polar aprotic solvents like DMF increase reaction rates but complicate purification. Switching to acetone with 5% water content enhances solubility without compromising yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens, alkyl, or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include modifications to the triazole substituents and acetamide aryl groups. Below is a comparative analysis:

Triazole Substituents
  • Target Compound : 3-Methoxyphenyl group (electron-donating, enhances solubility).
  • AS111 () : 2-Pyridyl group (enhanced anti-inflammatory activity, 1.28× diclofenac sodium).
  • Compound 5f () : 3-Methoxyphenyl with bicycloheptenyl ester (lipophilic, may improve membrane permeability).
Acetamide Substituents
  • Target Compound : 3-Chloro-2-methylphenyl (steric hindrance from methyl, chloro for metabolic stability).
  • Compound: 4-Phenoxyphenyl (extended conjugation, possible π-π interactions).
Key Differences
  • The target’s 3-methoxy group contrasts with pyridyl () or trimethoxyphenyl () substituents, which may alter solubility and target binding.
  • The 3-chloro-2-methylphenyl acetamide group differs from dichlorophenyl () or 3-methylphenyl () analogs, impacting steric and electronic profiles.

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Recrystallization Solvent
Target Compound Not reported Not reported Not reported
6a () 182–184 65 H₂O:EtOH (1:1)
7a () 109–111 75 DMF:EtOH (8:2)
5f () Not reported 65.9 Not reported
  • Higher yields (e.g., 83% for 6c in ) correlate with simpler substituents, suggesting the target’s synthesis may require optimized conditions .

Biological Activity

The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide , often abbreviated as compound X , belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound X has the following chemical structure:

  • Molecular Formula : C₁₄H₁₈ClN₅O₂S
  • Molecular Weight : 329.84 g/mol
  • CAS Number : 565179-65-9

The compound features a triazole ring, which is crucial for its biological activity, and a sulfanyl group that may enhance its interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have been reported to exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli and Staphylococcus aureus, compound X demonstrated notable inhibition zones, indicating its potential as an antibacterial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18

These results suggest that compound X may be effective against common bacterial infections.

Antifungal Activity

In addition to antibacterial properties, triazole compounds are widely recognized for their antifungal activity. Preliminary studies indicate that compound X has shown effectiveness against fungal strains such as Candida albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This activity is likely attributed to the ability of the triazole moiety to inhibit ergosterol biosynthesis in fungal cell membranes.

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. Compound X was evaluated in vitro against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that compound X induced apoptosis in these cells through the activation of caspase pathways.

Cancer Cell LineIC₅₀ (µM)
MCF-725
A54930

The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The biological activity of compound X can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit specific enzymes involved in critical metabolic pathways.
  • DNA Interaction : Compound X could interact with DNA or RNA, disrupting replication or transcription processes.
  • Cell Membrane Disruption : The sulfanyl group may play a role in altering membrane permeability, affecting nutrient uptake and waste removal in microbial cells.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study conducted on various synthesized triazole derivatives including compound X showed promising antibacterial effects against multidrug-resistant bacterial strains.
    • The study utilized disk diffusion methods to assess efficacy and concluded that compound X could serve as a lead compound for developing new antibacterial agents.
  • Case Study on Anticancer Properties :
    • In vitro studies on MCF-7 cells revealed that treatment with compound X resulted in a significant decrease in cell viability compared to control groups.
    • Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, supporting its potential as an anticancer drug candidate.

Q & A

Q. What are the key steps and optimized conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting from precursors such as substituted phenyltriazoles and chloroacetamide derivatives. Critical steps include:

  • Triazole ring formation : Using reagents like thiosemicarbazide and hydrazine derivatives under reflux conditions in ethanol or methanol .
  • Sulfanyl group introduction : Employing coupling agents (e.g., EDCI/HOBt) to attach the sulfanyl-acetamide moiety to the triazole core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) to achieve >95% purity . Optimization of temperature (60–80°C), solvent polarity, and pH (neutral to slightly basic) is critical to minimize side reactions .

Q. Which analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl at C5 of triazole) and amide bond integrity .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (e.g., m/z 454.08 [M+H]+) .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC range: 8–64 µg/mL) .
  • Anti-inflammatory potential : Inhibition of COX-2 enzyme (IC50 values compared to diclofenac) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 of 12.5 µM against MCF-7 breast cancer cells) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) explain variations in anti-exudative activity among analogs?

SAR studies reveal:

  • Substituent effects : The 3-methoxyphenyl group at C5 of the triazole enhances solubility and target binding compared to halogenated analogs .
  • Sulfanyl-acetamide linkage : Replacement with sulfonyl groups reduces activity by 40%, highlighting the importance of the thioether bridge .
  • Data from Table 3 in shows a 10 mg/kg dose of this compound achieves 68% edema inhibition vs. 72% for diclofenac (8 mg/kg), suggesting competitive efficacy.

Q. What experimental strategies resolve contradictions in reported biological data?

Discrepancies in antimicrobial potency (e.g., varying MICs) may arise from:

  • Assay conditions : Adjusting pH (7.4 vs. 6.5) or serum content in media alters compound stability .
  • Structural analogs : Comparing with derivatives like N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide (see Table 1 in ) identifies substituents affecting bioavailability.
  • Dose-response validation : Repeating assays with standardized protocols (CLSI guidelines) and orthogonal methods (e.g., time-kill curves) .

Q. What methodologies elucidate the compound’s mechanism of action in cancer cells?

  • Molecular docking : Predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, validated by ATP-competitive inhibition assays .
  • Flow cytometry : Reveals G2/M phase arrest (40% cell accumulation) and apoptosis induction (Annexin V/PI staining) .
  • Western blotting : Confirms downregulation of Bcl-2 and upregulation of caspase-3 .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?

  • In vitro microsomal assays : Liver microsomes (human/rat) identify rapid CYP3A4-mediated oxidation of the methoxyphenyl group (t1/2 = 25 min) .
  • Prodrug strategies : Acetylation of the amino group on the triazole improves plasma stability (t1/2 extended to 120 min) .
  • Solubility enhancement : Nanoformulation with PEG-PLGA nanoparticles increases aqueous solubility from 0.5 mg/mL to 8.2 mg/mL .

Data Contradiction Analysis

Q. Why do some studies report divergent anticancer activity for structurally similar analogs?

  • Subcellular targeting : Analog substitutions (e.g., pyrazinyl vs. furyl groups) alter mitochondrial vs. nuclear localization, affecting potency .
  • Assay variability : Discrepancies in IC50 values (e.g., 12.5 µM vs. 25 µM) may stem from differences in cell passage number or serum-free vs. serum-containing conditions .

Methodological Recommendations

  • For synthesis : Prioritize anhydrous solvents and inert atmospheres to prevent hydrolysis of the sulfanyl group .
  • For biological assays : Include positive controls (e.g., diclofenac for anti-inflammatory studies) and validate results across ≥3 independent replicates .
  • For PK studies : Use LC-MS/MS for sensitive quantification of parent compound and metabolites in plasma .

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